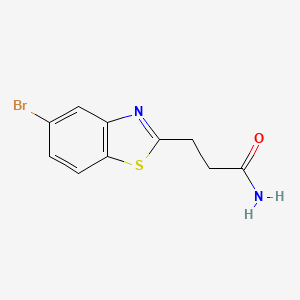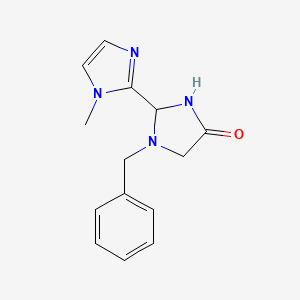![molecular formula C16H23N3O B7591589 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B7591589.png)
3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one, also known as PDD, is a synthetic compound that belongs to the class of spirocyclic compounds. PDD has been extensively studied for its potential therapeutic applications in various fields of medicine.
Applications De Recherche Scientifique
3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have anticonvulsant, neuroprotective, and anti-inflammatory properties. 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one has also been studied for its potential use as an antidepressant, anxiolytic, and antipsychotic agent.
Mécanisme D'action
The exact mechanism of action of 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one is not yet fully understood. However, it has been suggested that 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one acts as a GABA receptor agonist, which may be responsible for its anticonvulsant and anxiolytic effects. 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one has also been found to inhibit the activity of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one has been found to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one has also been found to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one is its potential therapeutic applications in various fields of medicine. 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one has been found to have anticonvulsant, neuroprotective, and anti-inflammatory properties, which may be beneficial for the treatment of various neurological and inflammatory disorders. However, one of the limitations of 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one. One of the areas of research is the development of new synthetic methods for the production of 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one. Another area of research is the investigation of the potential therapeutic applications of 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one in various fields of medicine. Further studies are also required to fully understand the mechanism of action of 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one and its biochemical and physiological effects. Additionally, the development of more water-soluble derivatives of 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one may be beneficial for its use in various experiments.
Conclusion:
In conclusion, 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. The synthesis method of 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one involves the reaction of 2-aminopyridine with 1,3-dibromopropane followed by cyclization with sodium hydride in DMF. 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one has been found to have anticonvulsant, neuroprotective, and anti-inflammatory properties, and has potential use as an antidepressant, anxiolytic, and antipsychotic agent. Further research is required to fully understand the mechanism of action of 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one involves the reaction of 2-aminopyridine with 1,3-dibromopropane followed by cyclization with sodium hydride in DMF. The reaction yields 3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one as a white solid with a melting point of 200-202°C. The purity of the compound can be determined by NMR and HPLC analysis.
Propriétés
IUPAC Name |
3-propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-2-12-19-14(13-8-4-7-11-17-13)18-16(15(19)20)9-5-3-6-10-16/h4,7-8,11,14,18H,2-3,5-6,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEWQOSZVIQPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(NC2(C1=O)CCCCC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-7-methyl-2-[(2-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7591516.png)




![2-[(3-Pyridin-2-yloxyanilino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7591553.png)

![2-[[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7591565.png)
![2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol](/img/structure/B7591571.png)
![3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B7591575.png)


![3-(4-phenyl-1,3-thiazol-2-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591606.png)